2,4,6-Trivinylcyclotriboroxane pyridine complex

Catalog No.
S1544302
CAS No.
95010-17-6
M.F
C11H14B3NO3
M. Wt
240.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trivinylcyclotriboroxane pyridine complex

CAS Number

95010-17-6

Product Name

2,4,6-Trivinylcyclotriboroxane pyridine complex

IUPAC Name

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane

Molecular Formula

C11H14B3NO3

Molecular Weight

240.7 g/mol

InChI

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H

InChI Key

YLHJACXHRQQNQR-UHFFFAOYSA-N

SMILES

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1

Synonyms

Trivinylboroxin pyridine complex; 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane compound with pyridine (1:1); Vinylboronic anhydride pyridine complex; 2,4,6-Trivinylcyclotriboroxane-pyridine; 2,4,6-Trivinylcyclotriboroxane Pyridine; 442850-89-7

Canonical SMILES

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1

Synthesis and Characterization:

,4,6-Trivinylcyclotriboroxane pyridine complex, also known as vinylboronic anhydride pyridine complex or trivinylboroxin pyridine complex, is a chemical compound synthesized by the reaction of 2,4,6-trivinylcyclotriboroxane (TVB) with pyridine. TVB is a cyclic trimer of boric acid, containing three boron atoms and three oxygen atoms arranged in a ring, with each boron atom bonded to a vinyl group (CH=CH2). Pyridine is a five-membered aromatic heterocyclic compound containing nitrogen.

The reaction between TVB and pyridine forms a Lewis acid-base adduct, where the Lewis acidic boron atom in TVB accepts a lone pair of electrons from the Lewis basic nitrogen atom in pyridine. This interaction leads to the formation of a stable complex with a 1:1 stoichiometry between TVB and pyridine [, ].

Potential Applications:

The research on 2,4,6-Trivinylcyclotriboroxane pyridine complex is still ongoing, but it has shown potential applications in several scientific areas:

  • Organic synthesis

    The complex can act as a Lewis acid catalyst for various organic reactions, such as Diels-Alder cycloadditions, Friedel-Crafts reactions, and hydroboration-oxidation reactions [].

  • Polymerization

    The vinyl groups in the complex can participate in polymerization reactions, leading to the formation of novel polymers with interesting properties [].

  • Material science

    The complex may be used as a precursor for the development of new materials with desirable properties, such as flame retardancy and self-healing capabilities [].

2,4,6-Trivinylcyclotriboroxane pyridine complex is a boron-containing compound with the molecular formula C11H14B3NO3C_{11}H_{14}B_3NO_3 and a molecular weight of approximately 240.67 g/mol. This compound appears as a powder that can range in color from white to orange to green, and it is soluble in methanol. It exhibits a melting point of around 44 °C, indicating its thermally stable nature under standard conditions .

The reactivity of 2,4,6-Trivinylcyclotriboroxane pyridine complex is primarily influenced by the presence of vinyl groups, which are reactive under various conditions. It can undergo polymerization reactions due to the vinyl groups, leading to the formation of larger polymeric structures. Additionally, it may participate in cross-coupling reactions typical of organoboron compounds, allowing for functionalization and modification of the compound in synthetic organic chemistry .

The synthesis of 2,4,6-Trivinylcyclotriboroxane pyridine complex typically involves the reaction of vinylboronic anhydride with pyridine under controlled conditions. This process may require specific catalysts or reagents to facilitate the formation of the desired complex. Alternative methods may include direct boronation techniques or modifications of existing boron compounds through vinylation processes .

This compound has potential applications in various fields:

  • Organic Synthesis: As a reagent or catalyst in organic reactions due to its boron content.
  • Material Science: In the development of new materials with unique properties owing to its polymerizable nature.
  • Pharmaceuticals: Potentially as a precursor for drug development due to its biological activity .

Several compounds share structural features with 2,4,6-Trivinylcyclotriboroxane pyridine complex. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Vinylboronic anhydrideC6H9B3O3C_6H_9B_3O_3Used in similar synthetic applications; less complex structure.
Tris(ethenyl)boraneC6H9BC_6H_9BLacks nitrogen; primarily used in polymerization.
TriethylboraneC6H15BC_6H_{15}BSimpler structure; utilized mainly as a reducing agent.

2,4,6-Trivinylcyclotriboroxane pyridine complex is unique due to its combination of boron and nitrogen functionalities along with multiple vinyl groups that enhance its reactivity and potential applications in both organic synthesis and material science .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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